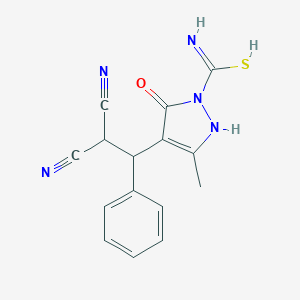![molecular formula C32H28Cl2N4O4 B323805 N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide: is a synthetic organic compound characterized by the presence of two 3-chlorophenyl groups attached to a hexanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide typically involves the reaction of hexanediamine with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hexanediamine+2(3-chlorophenyl isocyanate)→N,N’-bis3-[(3-chlorophenyl)carbamoyl]phenylhexanediamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: In the industrial sector, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism of action of N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- N,N’-bis{3-[(4-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(2-chlorophenyl)carbamoyl]phenyl}hexanediamide
- N,N’-bis{3-[(3-bromophenyl)carbamoyl]phenyl}hexanediamide
Comparison: Compared to its analogs, N,N’-bis{3-[(3-chlorophenyl)carbamoyl]phenyl}hexanediamide exhibits unique properties due to the presence of the 3-chlorophenyl groups. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C32H28Cl2N4O4 |
|---|---|
Molekulargewicht |
603.5 g/mol |
IUPAC-Name |
N,N//'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide |
InChI |
InChI=1S/C32H28Cl2N4O4/c33-23-9-5-13-27(19-23)37-31(41)21-7-3-11-25(17-21)35-29(39)15-1-2-16-30(40)36-26-12-4-8-22(18-26)32(42)38-28-14-6-10-24(34)20-28/h3-14,17-20H,1-2,15-16H2,(H,35,39)(H,36,40)(H,37,41)(H,38,42) |
InChI-Schlüssel |
YOUUWNPXZZMAHK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)CCCCC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C(=O)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6E)-3-(diethylamino)-6-[(2-fluoro-5-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323724.png)
![methyl 5-benzyl-4-methyl-2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiophene-3-carboxylate](/img/structure/B323725.png)
![(6E)-4-nitro-6-[(4-pyrrolidin-1-ylsulfonylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B323728.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323730.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)


![4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
![4-[(anilinocarbonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323739.png)

![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![4-[1-(4-chlorophenyl)-2,2-dicyanoethyl]-5-hydroxy-3-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B323745.png)

